Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)-
Description
The compound “Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)-” (CAS: 132680-93-4; InChIKey: UCJBZRKDPDZIRL-UWRQUICRSA-N) is a tetrahydroisoquinoline-derived acetamide with a monohydrochloride salt configuration. Its structure features:
- A 3,4-dihydroisoquinolinylidene core substituted with 6,7-dimethoxy and 3,3-dimethyl groups.
- An N-(4-methylphenyl)acetamide side chain.
- A (Z)-stereochemistry at the exocyclic double bond.
Synonyms include ST51002248, AC1O69F6, and LS-9170 .
Properties
CAS No. |
132680-93-4 |
|---|---|
Molecular Formula |
C22H27ClN2O3 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(4-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-14-6-8-16(9-7-14)23-21(25)12-18-17-11-20(27-5)19(26-4)10-15(17)13-22(2,3)24-18;/h6-12,24H,13H2,1-5H3,(H,23,25);1H/b18-12-; |
InChI Key |
UCJBZRKDPDZIRL-UWRQUICRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C3=CC(=C(C=C3CC(N2)(C)C)OC)OC.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C3=CC(=C(C=C3CC(N2)(C)C)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives and acetamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might exhibit bioactive properties, making it useful in biological studies.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Functional Group Variations in Diverse Acetamides
Table 2: Functional Group and Application Comparison
Key Observations:
- Bioactivity Correlation: The target compound’s isoquinoline core may target CNS receptors (e.g., orexin-1), whereas triazole/thiazolidinedione derivatives target metabolic enzymes or microbial pathways .
- Physicochemical Properties: Chlorine substituents (e.g., in alachlor) increase hydrophobicity, favoring herbicide activity, while polar groups (e.g., methoxy in the target) enhance solubility for CNS applications .
Analytical Techniques for Structural Validation
Biological Activity
Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound in focus, Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(4-methylphenyl)-, monohydrochloride, (Z)- , is a complex molecular structure that may exhibit various pharmacological properties. This article delves into its biological activity based on existing research findings.
Chemical Structure and Properties
The compound's structure can be described using its molecular formula and weight:
- Molecular Formula : C22H28N2O5
- Molecular Weight : 400.48 g/mol
The presence of methoxy groups and an isoquinoline moiety suggests potential interactions with biological targets. The specific stereochemistry (Z configuration) may influence its biological activity.
Antimicrobial Activity
Research indicates that acetamide derivatives often exhibit antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : Some studies have shown that compounds similar to the one in focus can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of methoxy groups enhances this activity by increasing lipophilicity and membrane permeability.
Anticancer Properties
Acetamides have been investigated for their anticancer potential. A review highlighted that certain acetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Key findings include:
- Methoxy Substituents : The inclusion of methoxy groups has been correlated with increased antibacterial activity .
- Isoquinoline Moiety : Compounds featuring this moiety tend to exhibit enhanced interactions with biological targets, potentially through hydrogen bonding or π-stacking interactions.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Data Tables
| Biological Activity | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Moderate to High | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa |
| Anticancer | High | MCF-7 (breast), A549 (lung) |
Q & A
Q. What are the recommended synthetic pathways for preparing (Z)-configured acetamide derivatives with isoindolinone scaffolds?
Methodological Answer: The synthesis of (Z)-isomers in isoindolinone-containing acetamides requires precise control of reaction conditions. Key steps include:
- Cyclocondensation reactions between substituted anilines and diketones under acidic conditions to form the isoindolinone core.
- Stereochemical control via temperature modulation (e.g., low-temperature crystallization) to favor the (Z)-configuration .
- Purification using column chromatography with polar/non-polar solvent gradients to isolate the desired isomer.
- Validation via NMR spectroscopy (e.g., NOESY for stereochemical confirmation) .
Q. How can researchers optimize reaction yields for multi-step syntheses of complex acetamides?
Methodological Answer: Use statistical Design of Experiments (DoE) to identify critical parameters:
- Screen variables (e.g., solvent polarity, catalyst loading, temperature) using Plackett-Burman designs to minimize experimental runs .
- Apply response surface methodology (RSM) to model interactions between variables (e.g., solvent ratio vs. reaction time) .
- Validate optimized conditions with HPLC purity assays and mass spectrometry for intermediate tracking .
Advanced Research Questions
Q. What computational strategies can predict the stereochemical outcomes of isoindolinone-acetamide reactions?
Methodological Answer: Combine quantum chemical calculations and transition state modeling :
- Use density functional theory (DFT) to calculate energy barriers for (Z) vs. (E) isomerization (e.g., B3LYP/6-31G* level) .
- Simulate reaction pathways with intrinsic reaction coordinate (IRC) analysis to identify stereochemical bottlenecks .
- Cross-validate predictions with experimental X-ray crystallography data .
Q. How can contradictory biological activity data for this compound be resolved across different assays?
Methodological Answer: Address inconsistencies via mechanistic deconvolution :
- Perform dose-response curves across assays to identify off-target effects or assay-specific artifacts .
- Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target engagement in cellular contexts .
- Apply molecular docking to compare binding modes in different protein conformations (e.g., active vs. inactive states) .
- Analyze solubility and stability under assay conditions (e.g., DMSO concentration, pH) using LC-MS .
Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?
Methodological Answer: Employ a multi-technique approach:
- Forced degradation studies : Expose the compound to stressors (light, heat, pH extremes) and monitor via UPLC-PDA-ELSD .
- High-resolution mass spectrometry (HR-MS) to identify fragment ions and propose degradation pathways .
- Solid-state NMR to detect amorphous/crystalline phase changes impacting stability .
- In vitro metabolic profiling using liver microsomes and LC-QTOF-MS to map oxidative metabolites .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvent systems?
Methodological Answer: Systematically evaluate variables:
- Solvent purity : Test solvents with varying water content (e.g., anhydrous vs. 95% ethanol) using Karl Fischer titration .
- Temperature control : Use a thermostated shaking bath (±0.1°C) for equilibrium solubility measurements .
- Particle size effects : Grind the compound to a uniform particle size (e.g., <50 µm) using cryogenic milling .
- Report data with error bars from triplicate measurements and ANOVA for statistical significance .
Experimental Design
Q. What in vitro assays are most suitable for evaluating the compound’s interaction with membrane-bound targets?
Methodological Answer: Prioritize assays mimicking physiological conditions:
- Surface plasmon resonance (SPR) to measure real-time binding kinetics to immobilized receptors .
- Fluorescence anisotropy to assess competitive displacement of fluorescent ligands in lipid bilayers .
- Patch-clamp electrophysiology for ion channel modulation studies .
- Include negative controls (e.g., scrambled peptides) and positive controls (e.g., known inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
